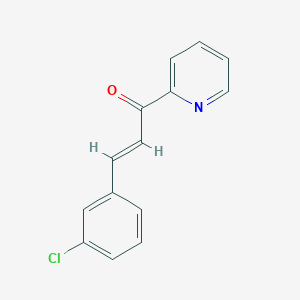
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. Clomazone belongs to the chemical family of chloroacetanilides and is known to be an effective pre-emergent herbicide. Clomazone has a unique mode of action that makes it a valuable tool in weed management.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one and its derivatives exhibit significant antimicrobial and anticancer activities. The compound's ligation behavior with Pd(II) ions leads to the formation of complexes with potential therapeutic applications. These complexes have been shown to possess antimicrobial, antioxidant, and anticancer properties, providing a promising avenue for future drug development (Gaber, Awad, & Atlam, 2018).
Nonlinear Optical (NLO) Properties
This compound has been extensively studied for its nonlinear optical properties. Research indicates that derivatives of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one demonstrate potential for application in organic nonlinear optical materials. These studies involve quantum chemical calculations and experimental observations to assess the molecule's transparency in the visible range and its suitability for NLO applications (Tiwari & Singh, 2016); (Shkir et al., 2018).
Optoelectronic Device Fabrication
Further research on this compound has demonstrated its applicability in optoelectronic device fabrications. The substantial second and third harmonic generation values of the molecule, along with its high static and dynamic polarizability, make it a superior material for use in these technologies. The detailed analysis of its electronic properties, such as HOMO-LUMO gap and electrostatic potential maps, underscores its potential in this field (Shkir et al., 2018).
Molecular Docking and Antimicrobial Activities
Studies involving molecular docking and analysis of antimicrobial activities of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one derivatives have also been conducted. These investigations highlight the potential of these compounds in addressing microbial resistance to pharmaceutical drugs, showcasing their role in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).
Phosphorescent Color Switching
Research has also explored the unique phosphorescent properties of positional isomers of this compound. These isomers exhibit diverse phosphorescent colors and quantum yields, with the ability to undergo reversible phosphorescent color switching in response to acid-base vapor stimuli. This property provides a new approach to developing dynamic functional materials for various applications (Li & Yong, 2019).
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-12-5-3-4-11(10-12)7-8-14(17)13-6-1-2-9-16-13/h1-10H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYAYBSDFNHBDZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2450878.png)
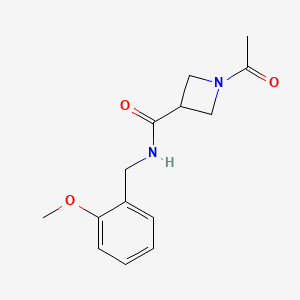
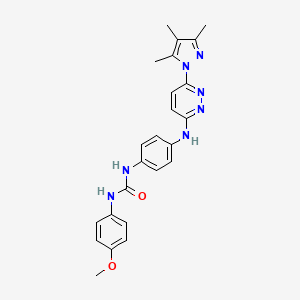
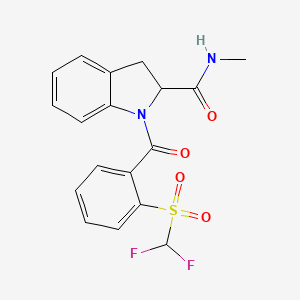
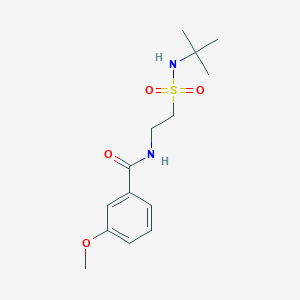

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2450887.png)
![2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2450891.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2450893.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2450894.png)

![7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2450896.png)